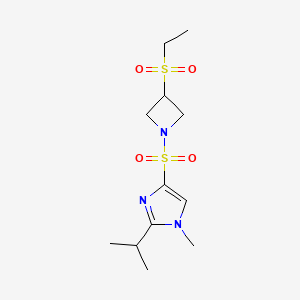![molecular formula C13H15NO3S B2497633 Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate CAS No. 1903860-68-3](/img/structure/B2497633.png)
Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined by techniques such as multinuclear NMR spectroscopy and elemental analysis .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can display major absorption bands that are assigned to π–π* transitions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, they can exhibit photoluminescence emissions under certain conditions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate, also known as MTBC, exhibits potential as a biologically active compound. Researchers have explored its use in drug development due to its diverse effects. Some notable applications include:
Anticancer Properties: MTBC derivatives have shown promise as potential anticancer agents. Their unique structure may interfere with cancer cell growth pathways, making them interesting candidates for further investigation .
Anti-Inflammatory Activity: MTBC analogs exhibit anti-inflammatory effects. These compounds could be explored as nonsteroidal anti-inflammatory drugs (NSAIDs) or in related therapeutic contexts .
Organic Electronics and Semiconductors
Thiophene derivatives, including MTBC, play a crucial role in organic electronics. Here’s how:
Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of organic semiconductors. MTBC-based molecules could enhance OFET performance, leading to improved electronic devices .
Organic Light-Emitting Diodes (OLEDs): Researchers investigate MTBC derivatives for their potential use in OLED fabrication. Their unique properties may enhance light emission efficiency .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. MTBC-based compounds could protect metals from corrosion in various environments .
Antimicrobial Properties
MTBC and its analogs exhibit antimicrobial effects. These compounds may be explored for their potential in combating bacterial and fungal infections .
Cardiovascular Health
MTBC derivatives have been associated with cardiovascular benefits:
Antihypertensive Properties: Some thiophene-containing compounds, including MTBC, show antihypertensive effects. These could be relevant in managing high blood pressure .
Anti-Atherosclerotic Effects: MTBC analogs may contribute to preventing or slowing down atherosclerosis, a condition characterized by plaque buildup in arteries .
Other Applications
- Dental Anesthesia : Articaine, a compound related to MTBC, is used as a dental anesthetic in Europe. Its structure includes a 2,3,4-trisubstituted thiophene ring system .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link
Wirkmechanismus
While the mechanism of action of “Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate” is not specifically known, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUCKMUHUSKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)(C1=CC2=CC=CC=C2S1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

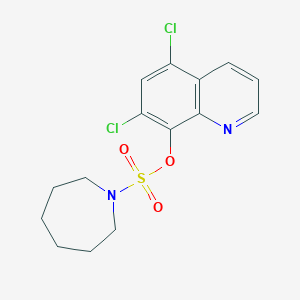
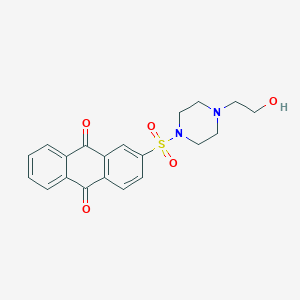
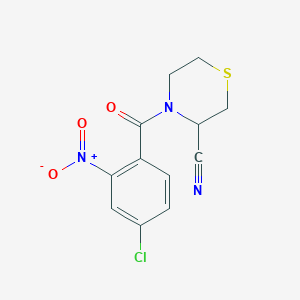

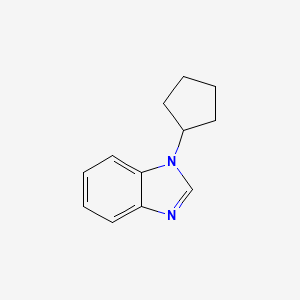
![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
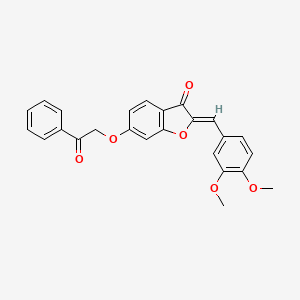
![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
